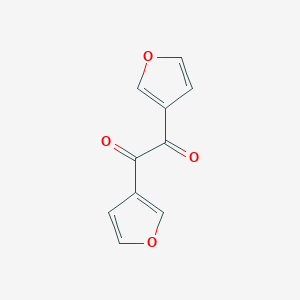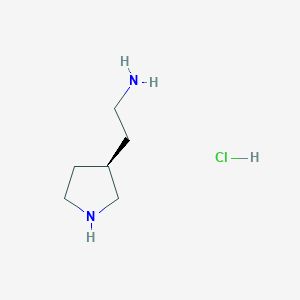
(R)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its role as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the reaction of ®-3-(tert-butoxycarbonylamino)pyrrolidine with thionyl chloride in methanol. The reaction is carried out at room temperature for several hours, followed by the addition of ethyl acetate and cooling to precipitate the product .
Industrial Production Methods
Industrial production methods for ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted amine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride: The enantiomer of ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride, with similar chemical properties but different biological activities.
®-3-aminopyrrolidine dihydrochloride: A related compound with similar structural features but different applications and reactivity.
Uniqueness
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
Propiedades
Fórmula molecular |
C6H15ClN2 |
|---|---|
Peso molecular |
150.65 g/mol |
Nombre IUPAC |
2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m1./s1 |
Clave InChI |
ALKRMHGPGUJXSP-FYZOBXCZSA-N |
SMILES isomérico |
C1CNC[C@@H]1CCN.Cl |
SMILES canónico |
C1CNCC1CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


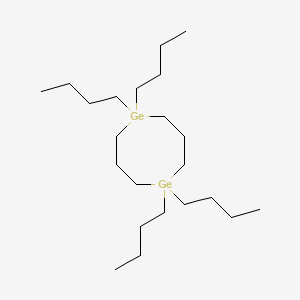
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)

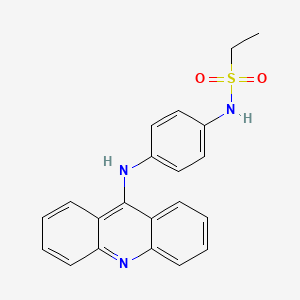
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)


![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)

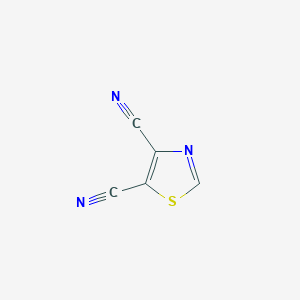
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
